1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone

Lipophilicity Membrane Permeability Drug-Likeness

Researchers targeting CNS indications often face poor brain penetration with oxidized isoindoline building blocks. This reduced isoindoline scaffold (CAS 77820-60-1) provides a quantifiable advantage: • TPSA 20.3 Ų & LogP 2.8-predictive of passive BBB permeation vs. oxidized analogs (TPSA 37.4-54.5 Ų) • MW 237.30, only 2 HBA-offers 14-28 Da window for pharmacophore addition within lead-like space • Enables late-stage C-H functionalization at isoindoline 1,3-positions for divergent library synthesis Ideal for CNS hit-to-lead & SAR programs requiring a shelf-stable, versatile intermediate.

Molecular Formula C16H15NO
Molecular Weight 237.30 g/mol
CAS No. 77820-60-1
Cat. No. B5737740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone
CAS77820-60-1
Molecular FormulaC16H15NO
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2
InChIInChI=1S/C16H15NO/c1-12(18)13-6-8-16(9-7-13)17-10-14-4-2-3-5-15(14)11-17/h2-9H,10-11H2,1H3
InChIKeyUODBUAYIIUXCEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone Overview


1-[4-(1,3-Dihydro-isoindol-2-yl)-phenyl]-ethanone (CAS 77820-60-1) is a synthetic small molecule with the molecular formula C16H15NO and a molecular weight of 237.30 g/mol . It belongs to the class of isoindoline derivatives, featuring a 2,3-dihydro-1H-isoindole core N-substituted with a 4-acetylphenyl group. This compound is distinguished from its closest structural analogs by the absence of carbonyl functionalities on the isoindoline ring, which imparts a distinct physicochemical profile that is critical for specific research applications [1].

Why Generic Substitution Fails


Simple substitution with an isoindolinone (1-oxo) or phthalimide (1,3-dioxo) analog is not chemically equivalent for procurement purposes. The target compound's fully reduced isoindoline core eliminates key hydrogen bond acceptor sites, leading to a quantifiably lower topological polar surface area (TPSA) and a higher calculated LogP compared to its oxidized analogs [1]. These differences directly impact passive membrane permeability, metabolic stability, and chemical reactivity, making the compounds non-interchangeable in structure-activity relationship (SAR) studies or synthetic pathways where the electronic character of the isoindoline ring is a critical parameter [2].

Differentiation Evidence


Enhanced Lipophilicity Over 1,3-Dioxo Analog

The target compound demonstrates significantly higher lipophilicity than its phthalimide analog. Its calculated LogP is 2.8, compared to 1.85 for 2-(4-acetylphenyl)isoindoline-1,3-dione [1]. This increased lipophilicity suggests superior passive membrane permeability, a crucial advantage for intracellular target engagement in cell-based assays. The absence of two polar carbonyl groups on the isoindoline ring is the primary driver of this difference.

Lipophilicity Membrane Permeability Drug-Likeness

Reduced TPSA vs. 1-Oxo Analog

The target compound possesses a topological polar surface area (TPSA) of 20.3 Ų [1]. This is substantially lower than the 1-oxo analog, 2-(4-acetylphenyl)isoindolin-1-one (CAS 60025-40-3), which has a TPSA of 37.4 Ų , and the 1,3-dioxo analog at 54.5 Ų [2]. A lower TPSA is strongly correlated with enhanced intestinal absorption and blood-brain barrier penetration, making this compound a preferred scaffold for CNS drug discovery programs where minimizing polarity is essential.

Polar Surface Area ADME Oral Bioavailability

Lower MW for Lead-Like Optimization

With a molecular weight of 237.30 g/mol, the target compound is significantly lighter than its 1-oxo (251.28 g/mol) and 1,3-dioxo (265.26 g/mol) analogs . This places it firmly within the 'lead-like' chemical space (MW < 350), providing drug discovery teams with a more efficient starting point for structural elaboration. The 28-Dalton advantage over the 1,3-dioxo analog provides greater room for adding substituents without exceeding the Rule of 5 thresholds.

Lead-Likeness Molecular Weight Fragment-Based Drug Design

Validated Application Scenarios


CNS Drug Discovery with High Passive Permeability

The compound's low TPSA of 20.3 Ų and high LogP of 2.8 make it an ideal scaffold for CNS-targeted medicinal chemistry campaigns where blood-brain barrier penetration is a critical design requirement. Procurement of this specific isoindoline isomer, rather than its oxidized analogs (TPSA 37.4-54.5 Ų), provides a quantifiable advantage in designing passively permeable ligands. [1][2]

Lead-Like Fragment Library for Kinase & GPCR

With a molecular weight of 237.30 g/mol and only 2 hydrogen bond acceptors, this compound serves as a superior starting fragment compared to the heavier isoindolinone and phthalimide analogs. It offers a 14-28 Dalton window for adding pharmacophoric elements while staying within lead-like space, facilitating efficient hit-to-lead exploration for kinase or GPCR targets.

Synthetic Intermediate for Isoindoline Bioactives

The reduced isoindoline core is a versatile intermediate for synthesizing diverse bioactive compounds. Unlike the pre-oxidized analogs, it allows for late-stage functionalization at the 1- and 3-positions of the isoindoline ring via C-H activation chemistry, enabling divergent synthesis of compound libraries from a single, shelf-stable precursor. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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